Methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate
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Overview
Description
Methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of Methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate typically involves the condensation of a suitable aminopyrazole with a β-dicarbonyl compound. The reaction is often carried out in the presence of a base such as sodium ethoxide in ethanol, followed by cyclization to form the pyrazolo[1,5-a]pyrimidine ring . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Scientific Research Applications
Methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of Methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The compound’s structure allows it to fit into the enzyme’s active site, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity and anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another potent CDK2 inhibitor with similar biological activities.
Pyrazolo[1,5-a]pyrimidine derivatives with different substituents: These compounds exhibit varying degrees of biological activity depending on the nature and position of the substituents on the phenyl ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological and chemical properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C14H9Cl2N3O2 |
---|---|
Molecular Weight |
322.1 g/mol |
IUPAC Name |
methyl 5-(3,4-dichlorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C14H9Cl2N3O2/c1-21-14(20)12-7-11(18-13-4-5-17-19(12)13)8-2-3-9(15)10(16)6-8/h2-7H,1H3 |
InChI Key |
UGJNCQWDMLBYEW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=NC2=CC=NN21)C3=CC(=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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